![molecular formula C14H17NO4 B14293050 1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione CAS No. 112798-54-6](/img/structure/B14293050.png)
1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring and a hydroxy-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione typically involves the reaction of 4-hydroxy-3-methoxyphenylpropionic acid with pyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methoxyphenylpropionic acid: Shares the hydroxy-methoxyphenyl group but lacks the pyrrolidine ring.
Pyrrolidine-2,5-dione: Contains the pyrrolidine ring but lacks the hydroxy-methoxyphenyl group
Uniqueness
1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine ring and the hydroxy-methoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with the individual components .
Eigenschaften
CAS-Nummer |
112798-54-6 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
1-[3-(4-hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H17NO4/c1-19-12-9-10(4-5-11(12)16)3-2-8-15-13(17)6-7-14(15)18/h4-5,9,16H,2-3,6-8H2,1H3 |
InChI-Schlüssel |
ONDVLXAXWPHFSY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCCN2C(=O)CCC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



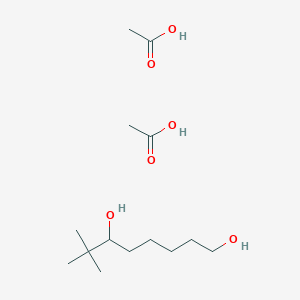
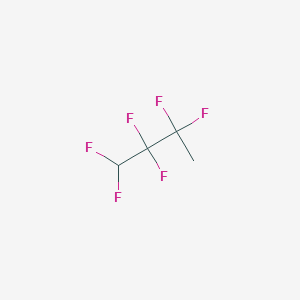
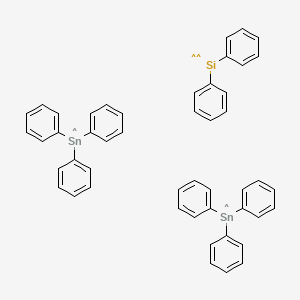
![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)
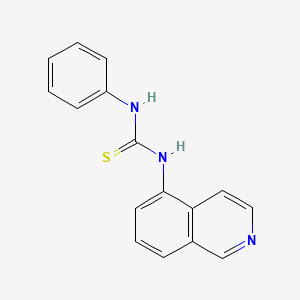

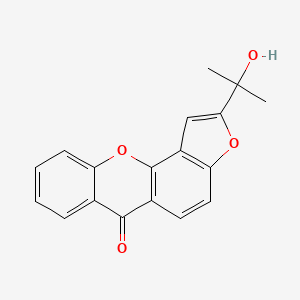
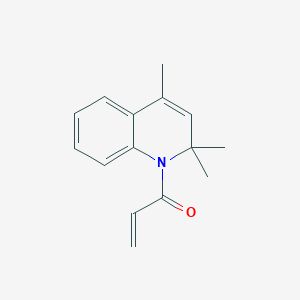
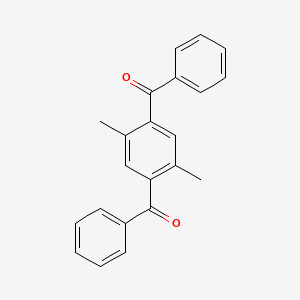
![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
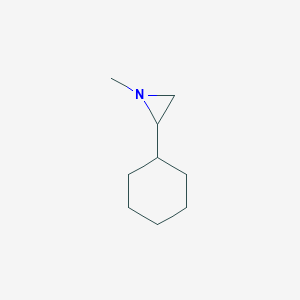
![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)
